molecular formula C12H24O B165319 2-Dodecanone CAS No. 6175-49-1

2-Dodecanone

Cat. No. B165319
CAS RN: 6175-49-1
M. Wt: 184.32 g/mol
InChI Key: LSKONYYRONEBKA-UHFFFAOYSA-N
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Description

2-Dodecanone, also known as Decyl methyl ketone or Dodecan-2-one, is a volatile organic compound . It is found in alcoholic beverages and is an important constituent of the essential oil of rue (Ruta graveolens) and hop oil (Humulus lupulus) .


Molecular Structure Analysis

The molecular formula of 2-Dodecanone is C12H24O . It has a molecular weight of 184.3184 . The structure of 2-Dodecanone can be represented as a chain of 12 carbon atoms, with a carbonyl group (C=O) at the second carbon atom .


Physical And Chemical Properties Analysis

2-Dodecanone has a density of 0.8±0.1 g/cm3, a boiling point of 247.8±3.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.5±3.0 kJ/mol and a flash point of 81.2±12.6 °C .

Mechanism of Action

Target of Action

2-Dodecanone, also known as Dodecan-2-one, primarily targets genes related to ecdysone-related pathways, biotransformation, and cell homeostasis . It significantly induces ecdysone response-genes (EcR, usp, E78, Hr4, Hr38), despite no significant differences in ecdysteroid levels .

Mode of Action

2-Dodecanone interacts with its targets by altering the gene expression. It differentially alters the gene l (2)efl in both experimental conditions, and triggers a dose-dependent induction of hex81 . It also triggers an induction of Cyp6aQ5 activity .

Biochemical Pathways

The compound affects the ecdysone signalling pathway, which is crucial for insect development and metamorphosis . It modulates gene expression and interferes with this pathway in Nasonia vitripennis, a model hymenopteran .

Pharmacokinetics

Its molecular weight of 1843184 suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The exposure of Nasonia vitripennis to 2-Dodecanone has a significant effect on neither development time, energy reserves, nor egg-laying capacity . No potential genotoxicity was detected . This indicates that 2-Dodecanone can modulate gene expression and interfere with the ecdysone signalling pathway without causing apparent harm to the organism .

Action Environment

The action of 2-Dodecanone can be influenced by environmental factors. For instance, in an experiment, Nasonia vitripennis was exposed at the pupae stage for 48 h (up to 6 days) to sublethal doses (5 µg/L and 500 µg/L) of 2-Dodecanone . The results suggest that the compound’s action, efficacy, and stability can be affected by factors such as the duration of exposure and the concentration of the compound .

Safety and Hazards

2-Dodecanone is generally not classified as hazardous according to the Globally Harmonized System (GHS) . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . It generally does not irritate the skin . If swallowed and symptoms persist, a doctor should be consulted .

properties

IUPAC Name

dodecan-2-one
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InChI

InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-11H2,1-2H3
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InChI Key

LSKONYYRONEBKA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H24O
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DSSTOX Substance ID

DTXSID4022236
Record name 2-Dodecanone
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Molecular Weight

184.32 g/mol
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Physical Description

Melting point = 21 deg C; [ChemIDplus] Clear, light yellow liquid; [Aldrich MSDS], Solid
Record name 2-Dodecanone
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Boiling Point

245.00 to 246.00 °C. @ 760.00 mm Hg
Record name 2-Dodecanone
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Product Name

2-Dodecanone

CAS RN

6175-49-1
Record name 2-Dodecanone
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Record name 2-Dodecanone
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Record name 2-Dodecanone
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Record name 2-DODECANONE
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Melting Point

21 °C
Record name 2-Dodecanone
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Synthesis routes and methods

Procedure details

2-dodecanone is prepared from 1-dodecene according to the process of the present invention as follows: A catalyst solution is prepared by dissolving .04 moles of palladium chloride in a mixture of 137 grams of methanol, 252 grams of polypropylene glycol having an average molecular weight of 430, and 15 grams of water. The catalyst solution is then charged to a 2 liter titanium autoclave where the catalyst solution is heated to a temperature of 60°C; while being stirred at 1,000 r.p.m. with the reactor being pressurized to 100 p.s.i.g. with oxygen. Using a piston pump, 600 grams of 1-dodecene is introduced to the autoclave over a period of 21/2 hours. During this period of addition, the reaction temperature is maintained at 60°C by cooling, with the reaction pressure of 100 p.s.i.g. being maintained by repressuration with oxygen. Stirring is continued for about 1/2 hour after the addition of 1-dodecene is completed.
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polypropylene glycol
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137 g
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600 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological effects of 2-dodecanone on insects?

A1: Research has shown that 2-dodecanone can impact insect physiology, specifically targeting the ecdysone signaling pathway, a crucial hormonal system regulating insect development. In the parasitic wasp Nasonia vitripennis, exposure to sublethal doses of 2-dodecanone altered the expression of genes involved in ecdysone-related pathways, biotransformation, and cell homeostasis. [] This suggests a potential for endocrine disruption, though further research is needed to confirm these effects in other insect species.

Q2: How effective is 2-dodecanone as a biopesticide against nematodes?

A2: Studies show that 2-dodecanone exhibits potent nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita. In pot experiments, application of 2-dodecanone significantly reduced the number of root galls, indicating its effectiveness in controlling nematode infestations. [] This highlights its potential as a biopesticide for managing plant-parasitic nematodes.

Q3: Does 2-dodecanone impact insect behavior?

A3: Research suggests that 2-dodecanone possesses repellent and oviposition deterrence properties against the two-spotted spider mite, Tetranychus urticae. [] This suggests its potential use in integrated pest management strategies to deter insect pests from crops, potentially reducing reliance on synthetic pesticides.

Q4: How does 2-dodecanone impact the development of the parasitic wasp Nasonia vitripennis?

A4: Despite modulating gene expression related to the ecdysone pathway, exposure to 2-dodecanone did not significantly affect the development time, energy reserves, or egg-laying capacity of N. vitripennis. [] This suggests that while the compound influences gene expression, it might not necessarily translate into observable phenotypic effects on development, at least in this specific species.

Q5: What is the molecular formula and weight of 2-dodecanone?

A5: The molecular formula of 2-dodecanone is C12H24O, and its molecular weight is 184.32 g/mol.

Q6: How is 2-dodecanone typically characterized?

A6: 2-Dodecanone is commonly identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , ] This technique allows for the separation and detection of individual volatile compounds within a mixture based on their mass-to-charge ratios, providing a comprehensive profile of the sample's chemical composition.

Q7: What are the major volatile compounds found alongside 2-dodecanone in Ruta chalepensis essential oil?

A7: Analysis of the essential oil from Ruta chalepensis revealed 2-undecanone to be the most abundant compound, followed by 2-nonanone, 2-nonyl acetate, and 2-dodecanone. [, ] The relative proportions of these compounds contribute to the distinct aroma and potential biological activities of the essential oil.

Q8: How does the presence of 2-dodecanone affect the properties of materials like fiberglass?

A8: Studies indicate that 2-dodecanone can act as a bifunctional coupling agent in fiberglass/polyethylene composites, improving their mechanical properties. [] This suggests its potential utility in enhancing the interfacial adhesion between different materials, leading to improved composite performance.

Q9: Have computational methods been used to study the interaction of 2-dodecanone with biological targets?

A10: Yes, computational studies have investigated the binding of 2-dodecanone to the mouse olfactory receptor 912-93 (mOR912-93). These studies predicted that the binding is primarily driven by a hydrogen bond between the ketone carbonyl group of 2-dodecanone and a serine residue (Ser105) in the receptor's binding pocket. [] This highlights the utility of computational approaches in understanding the molecular interactions underlying odorant recognition.

Q10: How does the length of the alkyl chain in ketones influence their biological activity?

A11: Research indicates that the antimicrobial activity of methyl n-alkyl ketone thiosemicarbazones is directly related to the length of the alkyl chain, with the 2-dodecanone derivative exhibiting the highest potency. [] This underscores the importance of the alkyl chain length in determining the biological activity of ketone derivatives.

Q11: Does the position of the carbonyl group within the carbon chain affect biological activity?

A11: While not specifically addressed in the provided research for 2-dodecanone, studies on other ketones suggest that the position of the carbonyl group can significantly influence their interactions with biological targets. Further research is needed to elucidate how the position of the carbonyl group within 2-dodecanone might impact its activity.

Q12: What techniques are used to quantify 2-dodecanone and other methyl ketones in plant extracts?

A13: Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is widely employed to quantify methyl ketones, including 2-dodecanone, in plant extracts. [, ] This technique allows for the separation and precise measurement of individual ketones, providing valuable insights into their abundance and potential role in plant defense mechanisms.

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